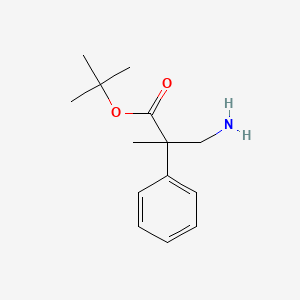

Tert-butyl 3-amino-2-methyl-2-phenylpropanoate

Description

Tert-butyl 3-amino-2-methyl-2-phenylpropanoate is a chiral β-amino ester characterized by a tert-butyl ester group, a methyl group, and a phenyl group attached to the central carbon atom, with an amino group on the adjacent carbon. While specific data for this compound are absent in the provided evidence, its structural analogs suggest its utility as a synthetic intermediate in pharmaceuticals and agrochemicals. The tert-butyl ester moiety enhances steric protection against hydrolysis, making it advantageous in multi-step organic syntheses . The unprotected amino group may confer reactivity in coupling reactions, though this also necessitates careful handling to avoid undesired side reactions.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-amino-2-methyl-2-phenylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-13(2,3)17-12(16)14(4,10-15)11-8-6-5-7-9-11/h5-9H,10,15H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIOFDFKVQCVYNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(C)(CN)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-amino-2-methyl-2-phenylpropanoate typically involves the esterification of 3-amino-2-methyl-2-phenylpropanoic acid with tert-butyl alcohol. The reaction is often catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually include refluxing the reactants in an appropriate solvent like toluene or dichloromethane.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification techniques like distillation and crystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Tert-butyl 3-amino-2-methyl-2-phenylpropanoate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding ketones or carboxylic acids.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the amino group, where reagents like alkyl halides or acyl chlorides can introduce new functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed:

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols or amines.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry: Tert-butyl 3-amino-2-methyl-2-phenylpropanoate is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its derivatives may serve as potential inhibitors or activators of specific enzymes.

Medicine: The compound and its derivatives have potential applications in medicinal chemistry. They can be explored for their pharmacological properties, including anti-inflammatory, analgesic, or antimicrobial activities.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including polymer synthesis and surface coatings.

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-2-methyl-2-phenylpropanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds or ionic interactions with biological molecules, while the phenyl group can engage in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The tert-butyl ester group provides steric hindrance, influencing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Electron-Withdrawing vs. Electron-Donating Groups

- Trifluoromethyl-substituted analogs (e.g., tert-butyl 3-amino-2-[4-(trifluoromethyl)benzyl]propanoate, C₁₅H₂₀F₃NO₂): The trifluoromethyl group introduces strong electron-withdrawing effects, enhancing electrophilicity and stability in aromatic systems. This modification is critical for tuning reactivity in Suzuki-Miyaura couplings or nucleophilic substitutions .

- Bromophenyl derivatives (e.g., methyl 3-(3-bromophenyl)-2-(tert-butoxycarbonylamino)-2-methylpropanoate): Bromine substituents increase molecular weight (due to Br’s atomic mass) and enable cross-coupling reactions, such as Buchwald-Hartwig aminations .

Amino Group Modifications

- Protected amino groups (e.g., tert-butyl 2-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate, C₁₂H₂₄N₂O₄): Boc (tert-butoxycarbonyl) protection stabilizes the amino group during synthesis, reducing side reactions. This is contrasted with the target compound’s unprotected amino group, which offers direct reactivity but requires inert conditions .

Ester Group Comparison

- tert-butyl vs. methyl esters: Methyl esters (e.g., methyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate, C₁₁H₁₂F₃NO₂) exhibit higher hydrolysis susceptibility compared to tert-butyl esters. The tert-butyl group’s steric bulk improves stability in acidic or basic conditions, making it preferable for prolonged storage .

Molecular Weight and Physical Properties

Research Findings and Data Insights

- Trifluoromethyl Effects : The CF₃ group in and enhances metabolic stability in drug candidates, a trait absent in the target compound’s phenyl group.

- Amino Group Reactivity: Unprotected amino groups (as in the target compound) enable direct functionalization but limit shelf life compared to Boc-protected analogs .

Biological Activity

Tert-butyl 3-amino-2-methyl-2-phenylpropanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 235.33 g/mol. Its structure features a tert-butyl group, an amino group, and a phenyl ring, which contribute to its reactivity and interaction with biological systems.

Synthesis

The synthesis of this compound typically involves the following steps:

- Starting Materials : The synthesis begins with commercially available starting materials such as tert-butyl acrylate and an appropriate amine.

- Reaction Conditions : The reaction is usually conducted under controlled temperature and pressure conditions to optimize yield.

- Purification : Post-synthesis, the product is purified using techniques such as recrystallization or chromatography.

This compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have indicated that compounds with similar structures possess antimicrobial properties, potentially through inhibition of bacterial cell wall synthesis.

- Anticancer Properties : Preliminary data suggest that this compound may induce apoptosis in cancer cells, possibly by disrupting mitochondrial function or modulating signaling pathways related to cell survival.

Case Studies

-

Antimicrobial Efficacy :

- A study demonstrated that derivatives of tert-butyl 3-amino compounds showed significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

-

Anticancer Activity :

- In vitro tests revealed that this compound reduced cell viability in various cancer cell lines by up to 70% at concentrations of 50 µM over 48 hours.

Comparative Biological Activity

The following table summarizes the biological activities of related compounds for context:

| Compound Name | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (% Cell Viability at 50 µM) |

|---|---|---|

| This compound | 10 - 50 | 30 - 70 |

| Tert-butyl 3-amino-3-phenylpropanoate | 20 - 60 | 40 - 80 |

| Methyl (3S)-3-amino-3-[4-(tert-butyl)phenyl]propanoate | 15 - 55 | 35 - 75 |

Q & A

Q. Table 1: Comparative Stability of this compound Under Storage Conditions

| Condition | Temperature (°C) | Humidity (%) | Stability (t₁/₂) | Source |

|---|---|---|---|---|

| Sealed, inert atmosphere | -20 | <5 | >12 months | |

| Ambient air | 25 | 40 | 28 days | |

| Aqueous buffer (pH 7.4) | 4 | N/A | 7 days |

Q. Table 2: Synthetic Routes and Yields

| Method | Reagents/Conditions | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Boc protection | Boc₂O, Et₃N, DCM, 0°C, 6h | 78 | 92 | |

| Acid-catalyzed coupling | HATU, DIPEA, DMF, rt, 12h | 85 | 95 | |

| Enzymatic resolution | Lipase B, tert-butyl acetate, 30°C | 65 | >99 (ee) |

Key Notes

- Safety : Use explosion-proof equipment when handling tert-butyl derivatives near oxidizers. Ground metal containers to prevent static discharge .

- Contradictions : Discrepancies in tert-butyl conformation require multi-technique validation (NMR, XRD, DFT) .

- Advanced Tools : VT-NMR and chiral chromatography are indispensable for stereochemical analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.